[(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate
Description
The compound [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate is a highly functionalized pyrano-dioxin derivative. Its core structure consists of a fused pyran-dioxane ring system with stereochemical complexity (4aR,6S,7R,8S,8aR configuration). Key substituents include:
- Phenyl group at position 2, enhancing steric bulk.
- Prop-2-enoxy (allyloxy) group at position 8, offering reactivity for further functionalization.
- Acetate ester at position 7, modulating solubility and stability .
This compound is primarily used in research settings, with applications in medicinal chemistry and organic synthesis, particularly as a precursor for glycosylation or nucleophilic substitution reactions .
Properties
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8/c1-4-14-28-22-21-20(15-29-24(33-21)17-8-6-5-7-9-17)32-25(23(22)30-16(2)26)31-19-12-10-18(27-3)11-13-19/h4-13,20-25H,1,14-15H2,2-3H3/t20-,21-,22+,23-,24?,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSHRBCEMWANHR-HGGAONJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)OC)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC4=CC=C(C=C4)OC)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrano[3,2-d][1,3]dioxin core: This is achieved through a cyclization reaction involving a suitable dioxin precursor and an appropriate catalyst.
Introduction of the phenyl and methoxyphenoxy groups: These groups are introduced via nucleophilic substitution reactions using corresponding halides and base catalysts.
Attachment of the prop-2-enoxy group: This step involves an etherification reaction using an allyl halide and a strong base.
Acetylation: The final step is the acetylation of the hydroxyl group using acetic anhydride and a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three primary functional groups:
| Functional Group | Reactivity | Example Reactions |
|---|---|---|
| Acetate ester | Hydrolysis (acid/base-catalyzed), nucleophilic acyl substitution | Conversion to hydroxyl group or other esters |
| Allyl ether (prop-2-enoxy) | Oxidation, elimination, or radical-mediated reactions | Epoxidation, cleavage to form diols |
| Dioxane ring | Acid-catalyzed ring-opening, stereoselective modifications | Formation of diol or ketone derivatives |
Hydrolysis of the Acetate Group
The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding alcohol. For example:
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Basic hydrolysis : Reacting with NaOH in aqueous THF at 50°C cleaves the ester bond, producing [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-hexahydropyrano[3,2-d] dioxin-7-ol].
-
Enzymatic hydrolysis : Lipases selectively deacetylate the compound in buffered solutions (pH 7.4, 37°C) .
Oxidation of the Allyl Ether
The allyl ether moiety is susceptible to oxidation:
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Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C forms a stable epoxide derivative.
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Ozonolysis : Cleavage of the allyl group generates a diketone intermediate, which can be reduced to diols .
Acid-Catalyzed Ring-Opening
The dioxane ring undergoes acid-mediated cleavage:
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In HCl/MeOH (1M, reflux), the ring opens to yield a linear diol with retained stereochemistry at C7 and C8.
-
This reaction is critical for modifying the scaffold in prodrug synthesis .
Reaction Conditions and Catalysts
Optimized parameters for key transformations include:
Analytical Techniques for Monitoring Reactions
Reactions are tracked using:
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrano-Dioxin Core : Cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : Nucleophilic substitution reactions to add phenyl and methoxy groups.
- Acetylation : Final acetylation of hydroxyl groups using acetic anhydride.
These synthetic pathways can be optimized for higher yields and purity through advanced techniques like continuous flow systems and chromatography.
Medicinal Chemistry
The structural characteristics of this compound suggest potential biological activity. Similar compounds have exhibited:
- Anticancer Properties : Compounds with dioxin structures are known to interact with cellular pathways involved in cancer progression.
- Antimicrobial Activity : The presence of methoxy and phenoxy groups may enhance interaction with microbial targets.
Agrochemicals
The compound's unique structure allows for potential use in:
- Pesticides : Its reactivity can be tailored to develop new agrochemical agents that target specific pests while minimizing environmental impact.
Materials Science
In materials science:
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of novel polymers with enhanced properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in the Pyrano-Dioxin Scaffold
The following table summarizes structural analogs and their key differences:
*Molecular weight inferred from (C29H30O6S analog).
Key Observations:
Substituent Effects on Reactivity :
- Sulfur-containing analogs (e.g., p-tolylthio in ) exhibit increased nucleophilicity at the sulfur atom, enabling thiol-ene click chemistry.
- Tosylate groups () enhance electrophilicity, facilitating displacement reactions.
- Allyloxy groups in the target compound allow for olefin metathesis or epoxidation .
Solubility and Stability :
- Acetate esters (target compound and ) improve solubility in organic solvents (e.g., DCM, THF) compared to free hydroxyls (e.g., diols in ).
- Diol-containing analogs require inert storage conditions (-20°C to -80°C) due to oxidative instability, whereas acetylated derivatives are stable at -20°C for months .
Synthetic Utility: Iodomethyl and TBS-protected analogs () serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Benzyloxy groups () act as protective groups for hydroxyls, removable via hydrogenolysis.
Analytical Characterization
All compounds are characterized using:
Biological Activity
The compound [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate , identified by CAS number 1477956-18-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C25H28O8 |
| Molecular Weight | 456.491 g/mol |
| IUPAC Name | [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate |
| InChI Key | AYSHRBCEMWANHR-HGGAONJVSA-N |
| PubChem CID | 91659153 |
The biological activity of this compound may be attributed to its interactions with various molecular targets:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity influencing cellular signaling pathways.
- Gene Expression Alteration : It may affect transcription and translation processes related to disease mechanisms.
Biological Activities
Research has indicated several potential biological activities of [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Properties
Research indicates that the compound can reduce inflammation markers in vitro and in vivo. It appears to modulate cytokine production and inhibit pathways leading to inflammation.
Anticancer Effects
Preliminary studies suggest potential anticancer activity. The compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth compared to control groups.
- Anti-inflammatory Research : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Anticancer Investigation : In vitro assays on breast cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis via caspase activation.
Q & A
Q. What are the common synthetic routes for preparing [(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-...] acetate, and what key intermediates are involved?
The synthesis typically involves multi-step strategies, including:
- Protection/deprotection sequences : For example, benzylidene acetals or silyl ethers are used to protect hydroxyl groups during glycosylation steps .
- Glycosylation : Coupling of sugar moieties with phenolic or allyl ether groups under acidic conditions (e.g., camphorsulfonic acid in methanol) .
- Purification : Silica gel chromatography or automated Biotage systems are critical for isolating intermediates and final products . Key intermediates include benzylidene-protected sugars and sulfonated derivatives, as described in multi-step protocols .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : and NMR data resolve stereochemistry (e.g., axial/equatorial proton coupling in the pyranodioxin ring) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and functional group integrity (e.g., [M+Na] or [M-H] peaks) .
- Comparative analysis : Cross-referencing with crystallographic data (e.g., Acta Crystallographica reports for analogous pyranodioxins) .
Advanced Research Questions
Q. What strategies are employed to control stereochemistry during synthesis, particularly at the 4aR, 6S, 7R, and 8S positions?
Stereochemical control is achieved via:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., tert-butyldimethylsilyl-protected intermediates) to direct asymmetric synthesis .
- Protecting group tactics : Sequential benzylidene acetal formation and selective deprotection to lock ring conformations .
- Catalytic methods : Palladium-mediated cross-couplings (e.g., Suzuki-Miyaura for aryl groups) ensure regioselectivity .
Q. How can researchers address stability issues related to the prop-2-enoxy group under varying pH and temperature conditions?
Stability optimization involves:
- Kinetic studies : Monitoring degradation via HPLC or LC-MS to identify labile sites (e.g., allyl ether cleavage under acidic conditions) .
- Buffered solvents : Storage in anhydrous DMSO or THF at -20°C to prevent hydrolysis .
- Derivatization : Replacing the allyl group with more stable ethers (e.g., benzyl or TBDMS-protected variants) .
Q. What analytical challenges arise when resolving data contradictions between synthetic batches (e.g., NMR shifts or HRMS discrepancies)?
Contradictions may stem from:
- Residual solvents or impurities : Rigorous drying (MgSO) and repeated chromatography are essential .
- Dynamic stereochemistry : Variable NOE effects in flexible pyranodioxin rings require low-temperature NMR studies .
- Batch-specific byproducts : HRMS fragmentation patterns must be cross-validated against synthetic pathways (e.g., sulfonate vs. acetate derivatives) .
Q. What methodologies are recommended for studying the compound’s reactivity in glycosylation or acyl transfer reactions?
Advanced reactivity studies include:
- Kinetic isotope effects (KIE) : Deuterium labeling at the acetate group to track acyl migration .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict transition states for nucleophilic attacks at the anomeric center .
- Competitive experiments : Comparing reactivity with analogous compounds (e.g., 4-methoxyphenoxy vs. benzyloxy derivatives) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
